molecular formula C6H9BrN2O B2623674 (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol CAS No. 2091372-06-2

(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol

Cat. No. B2623674
CAS RN: 2091372-06-2
M. Wt: 205.055
InChI Key: NGXXDBGNDGSUEX-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered ring structure containing three carbon atoms and two nitrogen atoms . The pyrazole ring is a part of many pharmaceutical drugs and biologically active compounds .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse chemical reactivity, which makes them useful in various applications, including medicinal chemistry and drug discovery .


Physical And Chemical Properties Analysis

Pyrazole derivatives generally appear as white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as a potential anti-inflammatory and anti-cancer agent. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol in lab experiments is its high yield and easy synthesis method. This makes it a cost-effective compound for research purposes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol. One direction is to further study its anti-inflammatory and anti-cancer properties and investigate its potential as a therapeutic agent. Another direction is to study its mechanism of action and identify the enzymes and pathways it targets. Additionally, studies can be conducted to investigate its potential as a pesticide or herbicide due to its pyrazole structure.
In conclusion, this compound is a promising compound with potential applications in various fields. Its easy synthesis method, low toxicity profile, and potential therapeutic properties make it an interesting compound for future research.

Synthesis Methods

The synthesis of (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol can be achieved through various methods. One of the most common methods is the reaction of 5-bromo-1,4-dimethyl-1H-pyrazole with paraformaldehyde in the presence of a strong acid catalyst such as hydrochloric acid. The reaction yields this compound as a white solid with a high yield.

properties

IUPAC Name

(5-bromo-1,4-dimethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXXDBGNDGSUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1CO)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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